1-(3,5-Dichlorophenyl)-5-hydroxy-1h-pyrazole-3-carboxylic acid
Description
This compound features a pyrazole core substituted with a hydroxyl group at position 5 and a 3,5-dichlorophenyl moiety at position 1. The symmetrical 3,5-dichlorophenyl group introduces steric bulk and electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Properties
Molecular Formula |
C10H6Cl2N2O3 |
|---|---|
Molecular Weight |
273.07 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)-3-oxo-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C10H6Cl2N2O3/c11-5-1-6(12)3-7(2-5)14-9(15)4-8(13-14)10(16)17/h1-4,13H,(H,16,17) |
InChI Key |
RKZPZCXDKDWOEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N2C(=O)C=C(N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dichlorophenyl)-5-hydroxy-1h-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the 3,5-Dichlorophenyl Group: The 3,5-dichlorophenyl group can be introduced via a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a suitable boronic acid derivative and a palladium catalyst.
Hydroxylation and Carboxylation: The hydroxyl group and carboxylic acid group can be introduced through selective oxidation and carboxylation reactions, respectively.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dichlorophenyl)-5-hydroxy-1h-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3,5-Dichlorophenyl)-5-hydroxy-1h-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichlorophenyl)-5-hydroxy-1h-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the hydroxyl and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Features and Substituent Effects
A comparative analysis of key analogs is provided below:
Physicochemical and Functional Properties
- Hydrophilicity/Acidity : The hydroxyl and carboxylic acid groups in the target compound increase acidity (pKa ~2-4 for COOH, ~8-10 for OH) compared to methyl or trifluoromethyl analogs. This enhances solubility in polar solvents and basic conditions .
- Electron Effects : The 3,5-dichlorophenyl group’s electron-withdrawing nature may stabilize the pyrazole ring via resonance, contrasting with electron-donating groups (e.g., methoxy in ) that reduce electrophilicity.
Biological Activity
1-(3,5-Dichlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, highlighting its anticancer properties and antimicrobial activities.
Synthesis
The synthesis of 1-(3,5-Dichlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylic acid typically involves the condensation of appropriate hydrazones with substituted aromatic aldehydes. Various methods have been reported, including:
- Iron-Catalyzed Synthesis : A regioselective approach using diarylhydrazones and vicinal diols has shown effective yields.
- One-Pot Reactions : Recent advancements include metal-free methods that provide diverse functionalized pyrazoles in good yields .
Anticancer Activity
Research has demonstrated that derivatives of 1-(3,5-Dichlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylic acid exhibit significant anticancer properties. Notably:
- In vitro studies on A549 human lung adenocarcinoma cells revealed that compounds with the 3,5-dichloro substitution significantly reduced cell viability. For instance, one derivative decreased cell viability to 21.2%, indicating strong cytotoxic effects compared to untreated controls (p < 0.0001) .
Antimicrobial Activity
The compound's efficacy against various bacterial strains has also been investigated:
- Gram-positive Bacteria : The compound exhibited structure-dependent antimicrobial activity against multidrug-resistant bacterial strains. However, some derivatives showed no antibacterial activity at concentrations above 128 µg/mL .
Case Study 1: Anticancer Efficacy
A study focused on the anticancer activity of a series of pyrazole derivatives, including those containing the 3,5-dichloro substituent. The results indicated that these compounds could significantly inhibit the growth of A549 cells. The most potent derivative reduced cell viability by approximately 36% (p < 0.0001) when compared to standard chemotherapeutics like cisplatin .
Case Study 2: Antimicrobial Screening
In a screening of various pyrazole derivatives for antimicrobial activity against WHO-priority pathogens, compounds derived from 1-(3,5-Dichlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylic acid were evaluated. While some derivatives exhibited promising activity, others failed to demonstrate significant effects against tested strains .
Data Summary
The following table summarizes key findings related to the biological activities of 1-(3,5-Dichlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylic acid:
| Activity Type | Cell Line/Pathogen | Effect | Viability Reduction (%) | Significance (p-value) |
|---|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | Cytotoxicity | 21.2 | <0.0001 |
| Antimicrobial | Gram-positive pathogens | Variable activity | >128 µg/mL (no effect) | Not significant |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
